molecular formula C15H10N2 B14370885 Propanedinitrile, [1,1'-biphenyl]-4-yl- CAS No. 92427-54-8

Propanedinitrile, [1,1'-biphenyl]-4-yl-

Cat. No.: B14370885
CAS No.: 92427-54-8
M. Wt: 218.25 g/mol
InChI Key: VGRMTZIIZROJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedinitrile, [1,1’-biphenyl]-4-yl- is an organic compound with the molecular formula C15H8N2. It is a derivative of biphenyl, where the biphenyl core is substituted with two nitrile groups. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedinitrile, [1,1’-biphenyl]-4-yl- can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobiphenyl with malononitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of propanedinitrile, [1,1’-biphenyl]-4-yl- often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedinitrile, [1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propanedinitrile, [1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedinitrile, [1,1’-biphenyl]-4-yl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

92427-54-8

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(4-phenylphenyl)propanedinitrile

InChI

InChI=1S/C15H10N2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H

InChI Key

VGRMTZIIZROJRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.